![molecular formula C16H13ClN2O2 B2728329 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione CAS No. 199803-02-6](/img/structure/B2728329.png)
2-{[(3-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-{[(3-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione” is a chemical compound with a molecular formula of C9H12ClN3O . It is also known by other names such as 2-[(3-Chloro-2-methylphenyl)amino]acetohydrazide .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a chloro group attached to a methylphenyl group, which is further attached to an amino group. The exact structure can be determined using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as its melting point, boiling point, density, molecular weight, and toxicity information can be found in chemical databases .Wirkmechanismus
2-{[(3-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione acts as an electron-rich species, which can be used to form covalent bonds with other molecules. It can also act as an electron-acceptor, which can be used to form hydrogen bonds with other molecules. In addition, this compound can act as an acid, which can be used to catalyze reactions.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that it may have anti-inflammatory and antioxidant properties, as well as the potential to inhibit the growth of certain cancer cells. In addition, it has been studied for its potential to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[(3-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. In addition, it is relatively inexpensive, making it an economical choice for laboratory experiments. However, it is important to note that the compound is toxic and should be handled with care.
Zukünftige Richtungen
2-{[(3-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione has the potential to be used in a variety of applications in the future. One potential future direction is the development of new drugs based on this compound. In addition, this compound could be used in the development of new materials, such as polymers and nanomaterials. Furthermore, it could be used in the synthesis of new fluorescent molecules, which could be used in imaging and sensing applications. Finally, it could be used in the development of new catalysts for organic synthesis.
Synthesemethoden
2-{[(3-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione can be synthesized through a variety of methods. The most commonly used method is the Curtius rearrangement. This method involves the reaction of an aldehyde or ketone with a primary amine in the presence of an acid catalyst. The product of this reaction is the desired compound. Other methods, such as the Knoevenagel condensation, the Biginelli reaction, and the Ugi reaction, can also be used to synthesize the compound.
Wissenschaftliche Forschungsanwendungen
2-{[(3-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, such as drugs and polymers. It has also been used as a building block in organic synthesis. In addition, it has been used in the synthesis of polyphenols, which have potential applications in the pharmaceutical and food industries. Furthermore, it has been used in the synthesis of fluorescent molecules, which can be used in imaging and sensing applications.
Eigenschaften
IUPAC Name |
2-[(3-chloro-2-methylanilino)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-10-13(17)7-4-8-14(10)18-9-19-15(20)11-5-2-3-6-12(11)16(19)21/h2-8,18H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHGVYWTQCHMRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2728246.png)

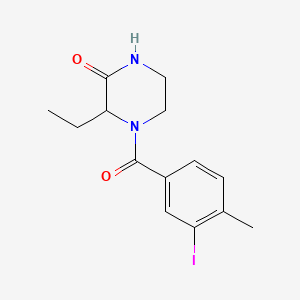

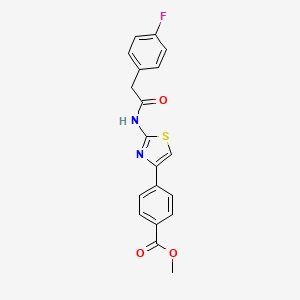

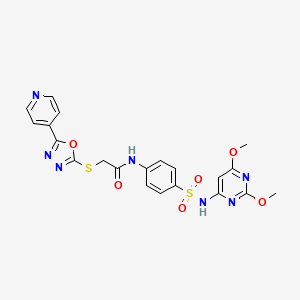
![8-(4-ethoxyphenyl)-N-(2-methylcyclohexyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2728258.png)
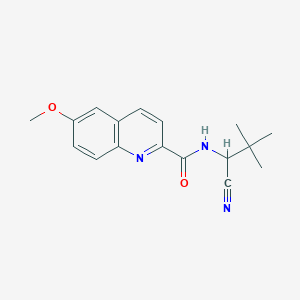
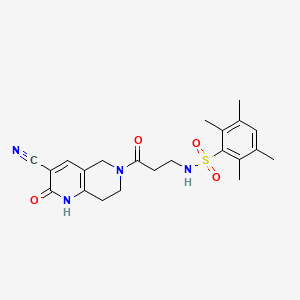
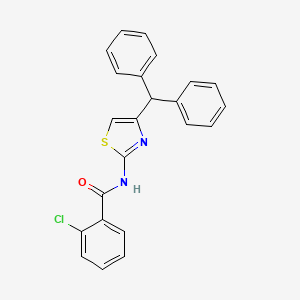
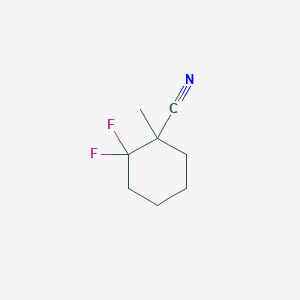
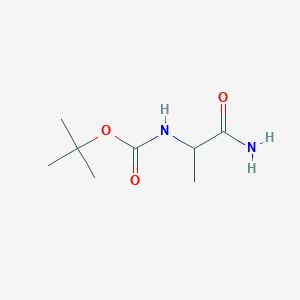
![Ethyl 4-[(2,6-dimethylmorpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2728267.png)